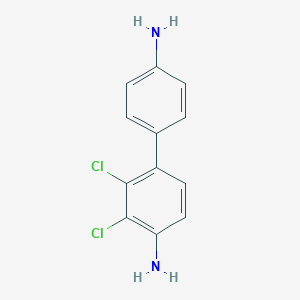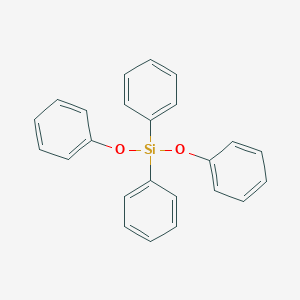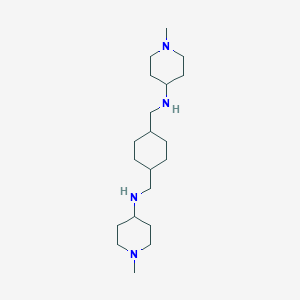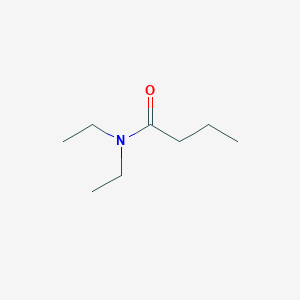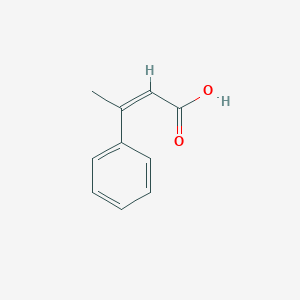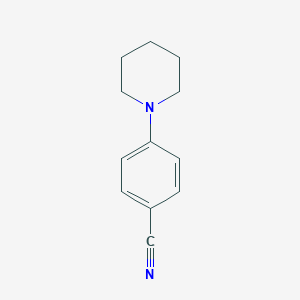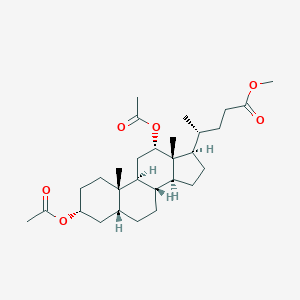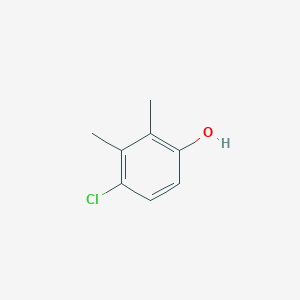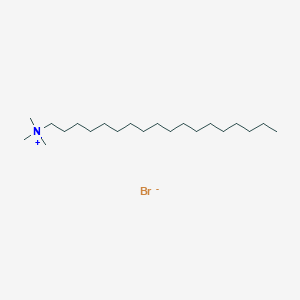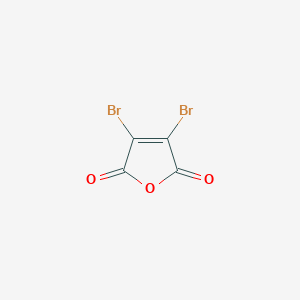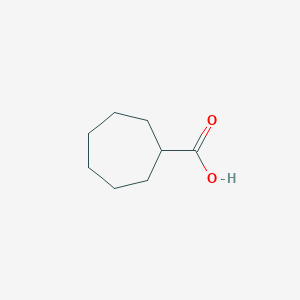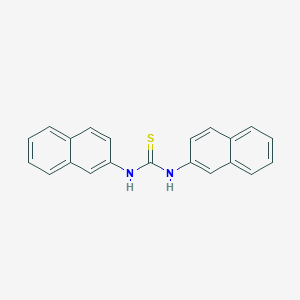
1,3-Dinaphthalen-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinaphthalen-2-ylthiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that is commonly used as a reagent in organic synthesis, as well as in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dinaphthalen-2-ylthiourea involves the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein. This results in the inhibition of enzyme activity or the alteration of protein function. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Dinaphthalen-2-ylthiourea are dependent on the specific enzyme or protein being studied. Inhibition of enzymes such as carbonic anhydrase and urease can have potential therapeutic applications in the treatment of diseases such as glaucoma and ulcers. However, the effects of 1,3-Dinaphthalen-2-ylthiourea on protein function may also have unintended consequences and should be carefully studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dinaphthalen-2-ylthiourea in lab experiments is its ability to selectively inhibit enzymes and interact with proteins. This allows for the study of specific biochemical pathways and protein-ligand interactions. However, the limitations of using 1,3-Dinaphthalen-2-ylthiourea include its potential toxicity and the need for careful handling and disposal. Additionally, the effects of 1,3-Dinaphthalen-2-ylthiourea on biological systems may be complex and require further study.
Direcciones Futuras
There are several future directions for the study of 1,3-Dinaphthalen-2-ylthiourea. One direction is the development of more selective inhibitors for specific enzymes and proteins. This could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's. Another direction is the study of the effects of 1,3-Dinaphthalen-2-ylthiourea on complex biological systems such as cells and tissues. This could provide insight into the potential toxicity and unintended consequences of using 1,3-Dinaphthalen-2-ylthiourea in scientific research. Finally, the development of new synthesis methods and analytical techniques for 1,3-Dinaphthalen-2-ylthiourea could improve its purity and reliability for use in scientific research.
Métodos De Síntesis
The synthesis of 1,3-Dinaphthalen-2-ylthiourea can be achieved through the reaction of 2-naphthylamine and thiourea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,3-Dinaphthalen-2-ylthiourea has been extensively used in scientific research due to its ability to inhibit enzymes and interact with proteins. It has been used in the study of various enzymes such as carbonic anhydrase, urease, and cholinesterase. It has also been used in the study of protein-ligand interactions, particularly in the field of drug discovery.
Propiedades
Número CAS |
1166-32-1 |
|---|---|
Nombre del producto |
1,3-Dinaphthalen-2-ylthiourea |
Fórmula molecular |
C21H16N2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1,3-dinaphthalen-2-ylthiourea |
InChI |
InChI=1S/C21H16N2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24) |
Clave InChI |
YXGYUUQULAOVTE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)NC(=NC3=CC4=CC=CC=C4C=C3)S |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Otros números CAS |
1166-32-1 |
Sinónimos |
1,3-dinaphthalen-2-ylthiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



